8-((4-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
8-((4-Chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by a 1,3-dimethylxanthine core modified with a hexyl chain at position 7 and a 4-chlorobenzylthio group at position 8 (CAS: 384796-34-3) . The hexyl chain and 4-chlorobenzylthio substituent are critical for modulating lipophilicity and receptor-binding affinity, respectively .
Properties
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-7-hexyl-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2S/c1-4-5-6-7-12-25-16-17(23(2)20(27)24(3)18(16)26)22-19(25)28-13-14-8-10-15(21)11-9-14/h8-11H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTVRADCSKTFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-chlorobenzylthiol: This can be achieved by reacting 4-chlorobenzyl chloride with sodium hydrosulfide in an aqueous medium.
Formation of the purine core: The purine core can be synthesized by reacting 1,3-dimethyluric acid with hexyl bromide under basic conditions to introduce the hexyl group.
Thioether formation: The final step involves the reaction of the prepared purine core with 4-chlorobenzylthiol in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of automated synthesis equipment to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-((4-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, potassium carbonate
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Benzyl derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
8-((4-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-((4-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and inhibiting their catalytic activity.
Modulating signaling pathways: Interacting with key proteins involved in cellular signaling pathways, leading to altered cellular responses.
Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of 1,3-dimethylpurine-2,6-dione derivatives. Below is a detailed comparison with key analogs based on substituent variations, receptor affinities, and pharmacological profiles.
Table 1: Structural and Functional Comparison
Key Findings :
However, excessive chain length may reduce selectivity for 5-HT6/D2 receptors, as seen in LCAP analogs with polymethylene spacers . The 4-chlorobenzylthio group at position 8 is critical for high affinity at 5-HT6 and D2 receptors, as chloro-substituted aryl groups are known to enhance binding in xanthine derivatives .
Comparison with Ethylthio and Methylbenzylthio Analogs: Replacing the hexyl chain with an ethylthio group (as in ) reduces steric bulk but may decrease receptor residence time due to lower lipophilicity.
Synthetic Accessibility :
- The target compound’s synthesis likely follows methods similar to those for 7-ethyl-1,3-dimethylpurine-2,6-dione derivatives, involving alkylation of the purine core with iodohexane and subsequent thioether formation . However, the hexyl chain introduces challenges in purification due to increased hydrophobicity .
Research Implications and Limitations
- Pharmacological Potential: Structural analogs with 3,7-dimethylpurine-2,6-dione cores and arylthio groups have demonstrated dual 5-HT6/D2 receptor activity, suggesting the target compound may act as a CNS modulator .
- Gaps in Data : Direct binding assays or in vivo studies for the target compound are absent in the provided evidence. Conclusions are inferred from SAR trends in related molecules .
Biological Activity
8-((4-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, particularly the chlorobenzylthio group and hexyl chain, contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of 8-((4-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is , with a molecular weight of approximately 404.95 g/mol. The presence of the chlorobenzylthio group enhances its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.95 g/mol |
| CAS Number | 384796-34-3 |
The biological activity of this compound is believed to be mediated through several mechanisms:
Inhibition of Enzymatic Activity:
The compound may interact with specific enzymes, inhibiting their activity. This is particularly relevant in cancer therapy where enzyme inhibitors can disrupt tumor growth.
Modulation of Signaling Pathways:
By interacting with proteins involved in cellular signaling, this compound can alter cellular responses that are crucial for cell proliferation and survival.
Induction of Apoptosis:
The compound has been shown to trigger programmed cell death in cancer cells by activating apoptotic pathways, making it a potential candidate for anticancer therapy.
Biological Activity Studies
Recent research has focused on evaluating the biological activities of 8-((4-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. Key findings include:
-
Antimicrobial Activity:
Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or inhibition of protein synthesis. -
Anticancer Properties:
In vitro studies have demonstrated that the compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines suggest potent activity comparable to established chemotherapeutic agents. -
Toxicology Profile:
Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents some cytotoxic effects at higher concentrations. Further studies are necessary to establish a safe therapeutic window.
Case Studies
Several case studies have explored the efficacy and safety of 8-((4-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione:
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with concentrations above 10 µM.
Case Study 2: Antimicrobial Assessment
In a comparative study against standard antibiotics, this compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
